molecular formula C23H16N4Na2O8S2 B14487946 2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt CAS No. 63192-51-8

2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt

Cat. No.: B14487946
CAS No.: 63192-51-8
M. Wt: 586.5 g/mol
InChI Key: XEWVXTPHSJWRNN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used extensively in the textile industry for dyeing fabrics due to its excellent colorfastness and vibrant hue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt involves several steps:

    Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid. This is achieved by treating it with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C).

    Coupling Reaction: The diazonium salt formed is then coupled with 6-amino-2-naphthalenesulfonic acid in an alkaline medium. This step results in the formation of the azo compound.

    Benzoylation: The azo compound is then benzoylated using benzoyl chloride (C6H5COCl) in the presence of a base such as sodium hydroxide (NaOH).

    Sulfonation: Finally, the compound undergoes sulfonation with sulfuric acid (H2SO4) to introduce the sulfonic acid groups, followed by neutralization with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction times to ensure high yield and purity. The process involves continuous monitoring and automation to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo group (-N=N-) can be achieved using reducing agents such as sodium dithionite (Na2S2O4), resulting in the formation of corresponding amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium dithionite (Na2S2O4) is frequently used for reducing the azo group.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in histological staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and pigments.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological molecules. The azo group (-N=N-) can form hydrogen bonds and other interactions with proteins and nucleic acids, leading to changes in their structure and function. The sulfonic acid groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-naphthalenesulfonic acid: A precursor in the synthesis of the target compound.

    4-Aminobenzenesulfonic acid: Another precursor used in the diazotization step.

    Direct Red 73: A similar azo dye with comparable applications in the textile industry.

Uniqueness

What sets 2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt apart is its specific combination of functional groups, which confer unique properties such as enhanced solubility, stability, and colorfastness. These attributes make it particularly valuable in applications requiring high-performance dyes.

Properties

CAS No.

63192-51-8

Molecular Formula

C23H16N4Na2O8S2

Molecular Weight

586.5 g/mol

IUPAC Name

disodium;6-amino-5-[(4-benzamido-2-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C23H18N4O8S2.2Na/c24-17-8-6-14-10-16(36(30,31)32)12-19(28)21(14)22(17)27-26-18-9-7-15(11-20(18)37(33,34)35)25-23(29)13-4-2-1-3-5-13;;/h1-12,28H,24H2,(H,25,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

XEWVXTPHSJWRNN-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.